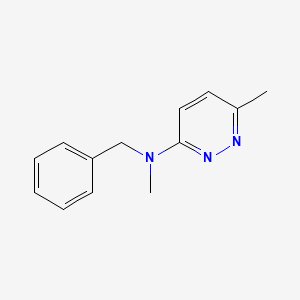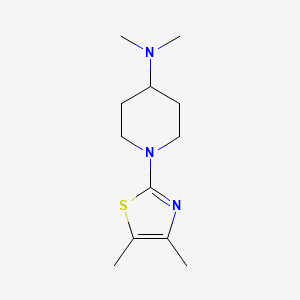
N-benzyl-N,6-dimethylpyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N,6-dimethylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group and two methyl groups attached to the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,6-dimethylpyridazin-3-amine typically involves the alkylation of pyridazine derivatives. One common method is the reaction of 5-benzyl-6-methylpyridazin-3(2H)-one with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of N-alkylated pyridazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The exact mechanism of action of N-benzyl-N,6-dimethylpyridazin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-benzyl-2,6-dimethylpyridazin-3(2H)-one
- 4,4-disubstituted N-benzyl piperidines
- 6-(substituted aryl)-4-methyl-2,3-dihydropyridazinones
Uniqueness
N-benzyl-N,6-dimethylpyridazin-3-amine stands out due to its unique substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15N3 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
N-benzyl-N,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H15N3/c1-11-8-9-13(15-14-11)16(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
TWBQKZZOADBZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide](/img/structure/B15121832.png)
![4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B15121835.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B15121843.png)
![5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B15121846.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15121849.png)
![4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15121857.png)
![3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121868.png)
![4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15121871.png)
![N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B15121874.png)
![2-(Morpholine-4-carbonyl)-4-[(1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B15121882.png)
![4-[(3-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15121885.png)

![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B15121894.png)

